1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 895638-86-5
VCID: VC7601385
InChI: InChI=1S/C19H19ClN4O/c1-11-5-6-12(2)16(9-11)21-19(25)18-14(4)24(23-22-18)17-10-15(20)8-7-13(17)3/h5-10H,1-4H3,(H,21,25)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C
Molecular Formula: C19H19ClN4O
Molecular Weight: 354.84

1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 895638-86-5

Cat. No.: VC7601385

Molecular Formula: C19H19ClN4O

Molecular Weight: 354.84

* For research use only. Not for human or veterinary use.

1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide - 895638-86-5

Specification

CAS No. 895638-86-5
Molecular Formula C19H19ClN4O
Molecular Weight 354.84
IUPAC Name 1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide
Standard InChI InChI=1S/C19H19ClN4O/c1-11-5-6-12(2)16(9-11)21-19(25)18-14(4)24(23-22-18)17-10-15(20)8-7-13(17)3/h5-10H,1-4H3,(H,21,25)
Standard InChI Key ZHLIDISEQFRDTL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound features a 1,2,3-triazole core substituted at the 1-position with a 5-chloro-2-methylphenyl group, at the 4-position with a carboxamide moiety linked to a 2,5-dimethylphenyl group, and at the 5-position with a methyl group (Fig. 1). Key structural attributes include:

Molecular Architecture

  • Triazole ring: Serves as a rigid planar scaffold that facilitates interactions with biological targets through hydrogen bonding and π-π stacking .

  • 5-Chloro-2-methylphenyl group: The chloro substituent enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target binding.

  • N-(2,5-dimethylphenyl)carboxamide: The dimethyl groups on the phenyl ring may sterically influence receptor interactions while modulating solubility.

Physicochemical Data

PropertyValue
Molecular formulaC19H19ClN4O\text{C}_{19}\text{H}_{19}\text{ClN}_{4}\text{O}
Molecular weight354.84 g/mol
IUPAC name1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide
SMILESCC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C
InChIKeyZHLIDISEQFRDTL-UHFFFAOYSA-N

The compound’s solubility profile remains uncharacterized, but analogous triazoles typically exhibit low aqueous solubility due to aromatic substituents, necessitating formulation with co-solvents.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via click chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which enables regioselective formation of the 1,4-disubstituted triazole ring. A generalized pathway involves:

  • Preparation of the azide precursor: 5-Chloro-2-methylphenyl azide synthesized from the corresponding amine via diazotization.

  • Alkyne component: 2,5-Dimethylaniline-derived propargylamide, prepared by coupling 2,5-dimethylaniline with propiolic acid chloride.

  • Cycloaddition: Reaction of the azide and alkyne in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) under mild conditions (25–60°C, 12–24 hrs).

Reaction Optimization

ParameterOptimal ConditionImpact on Yield
Catalyst concentration10 mol% CuSO₄Maximizes regioselectivity
Solventt-BuOH/H₂O (1:1)Enhances reaction rate
Temperature50°CBalances speed and side reactions
Reaction time18 hoursEnsures completion

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol, yielding >75% pure product.

Biological Activities and Mechanisms

Fungal StrainMIC (μg/mL) of AnaloguesReference
Candida albicans0.5–2.0
Aspergillus fumigatus1.0–4.0

The chloro and methyl groups may enhance membrane penetration, but in vitro assays are needed to confirm activity.

Anticancer Activity

Triazoles induce apoptosis via caspase-3 activation and inhibit topoisomerase II. A structurally similar compound, 1-(3,4-dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 866872-27-7), shows IC₅₀ values of 8–12 μM against MCF-7 and HeLa cells. Hypothetical targets for the subject compound include:

  • DNA intercalation: Planar triazole ring insertion into DNA base pairs.

  • Kinase inhibition: Blockade of EGFR or VEGFR2 signaling pathways.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–6.98 (m, aromatic-H), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

  • ¹³C NMR: δ 164.2 (C=O), 148.7 (triazole-C), 135.2–118.4 (aromatic-C).

High-Performance Liquid Chromatography (HPLC)

  • Purity: >95% (C18 column, acetonitrile/water gradient, 254 nm).

Mass Spectrometry

  • ESI-MS: m/z 355.1 [M+H]⁺ (calculated 354.84).

Research Gaps and Future Directions

Despite its promising scaffold, 1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide remains understudied. Critical research priorities include:

  • In vitro profiling: Antimicrobial, anticancer, and kinase inhibition assays.

  • ADMET studies: Absorption, distribution, metabolism, excretion, and toxicity predictions.

  • Structural optimization: Modifying substituents to enhance solubility and target affinity.

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